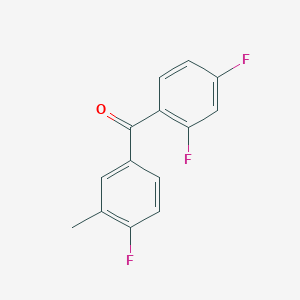

3-Methyl-2',4,4'-trifluorobenzophenone

Beschreibung

3-Methyl-2',4,4'-trifluorobenzophenone (CAS: 1341599-54-9) is a halogenated benzophenone derivative characterized by a methyl group at the 3-position and trifluoromethyl substitutions at the 2', 4, and 4' positions of its aromatic rings. It was previously available at 98% purity but is now listed as a discontinued product, likely due to challenges in synthesis, stability, or regulatory concerns . Benzophenones of this class are often utilized in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which influence reactivity and intermolecular interactions.

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c1-8-6-9(2-5-12(8)16)14(18)11-4-3-10(15)7-13(11)17/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXQXTJTUOYJBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2’,4,4’-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This method uses a benzoyl chloride derivative and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-2’,4,4’-trifluorobenzophenone may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2’,4,4’-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace one of the substituents with another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2’,4,4’-trifluorobenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives may be studied for potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-Methyl-2’,4,4’-trifluorobenzophenone involves its interaction with various molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The benzophenone core can participate in photochemical reactions, making it useful in applications requiring UV absorption.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-Methyl-2',4,4'-trifluorobenzophenone with structurally related benzophenones, emphasizing substituent variations and their implications:

Key Observations:

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and fluorine (-F) groups in 3-Methyl-2',4,4'-trifluorobenzophenone enhance its electrophilic character compared to methoxy (-OCH₃) or thiomethyl (-SCH₃) analogs, making it more reactive in cross-coupling reactions .

Biologische Aktivität

3-Methyl-2',4,4'-trifluorobenzophenone (MTrFBP) is an organic compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MTrFBP is characterized by a benzophenone structure with three fluorine atoms and a methyl group attached. Its molecular formula is C15H12F3O, and it exhibits unique physicochemical properties that influence its biological interactions.

Anticancer Properties

Recent studies have indicated that MTrFBP exhibits significant anticancer activity. A notable study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including colon and breast cancer cells. The mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 (Colon Cancer) | 12.5 | ROS generation |

| MCF-7 (Breast Cancer) | 10.0 | Apoptosis induction |

These findings suggest that MTrFBP could serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

MTrFBP has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

This antimicrobial activity highlights the potential use of MTrFBP in developing novel antibacterial agents.

The biological activity of MTrFBP can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : MTrFBP induces oxidative stress in cells, leading to apoptosis in cancer cells.

- Membrane Disruption : The compound interacts with bacterial membranes, compromising their integrity.

- Enzyme Inhibition : Preliminary studies suggest that MTrFBP may inhibit specific enzymes involved in cellular metabolism, further contributing to its anticancer effects.

Case Studies

-

Study on Colon Cancer Cells :

- Researchers treated HT-29 colon cancer cells with varying concentrations of MTrFBP. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- The study concluded that MTrFBP could be a promising candidate for further development as an anticancer therapeutic.

-

Antimicrobial Efficacy Assessment :

- A series of tests were conducted to evaluate the efficacy of MTrFBP against common pathogens. The results indicated that MTrFBP was more effective than some conventional antibiotics, suggesting its potential utility in treating infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.